molecular formula C7H9Cl2N3S B159013 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine CAS No. 145783-15-9

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

Cat. No. B159013
M. Wt: 238.14 g/mol
InChI Key: CJJLJBFJNXMANZ-UHFFFAOYSA-N
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Patent
US07799914B2

Procedure details

The Pt/C catalyst (33.3 g, 10% w/w) was added to a reaction vessel that had been purged with nitrogen and maintained under an atmosphere of nitrogen. The solution of 4,6-dichloro-5-[(E)-2-(4-methylphenyl)diazenyl]-2-(propylsulfanyl)pyrimidine (150 g, 430.1 mmol) in ethyl acetate (3000 ml) was added to the reaction vessel containing the catalyst and agitation was initiated. The inner temperature was adjusted to 20° C., the nitrogen atmosphere was evacuated, and the vessel was pressurized with 3 bar of hydrogen (hydrogen pressure of 3 bar was maintained throughout the reaction). The temperature was maintained at 20° C. for about 30 minutes and then it was increased to 40° C. and maintained for 150 minutes. When the reaction was complete (full conversion) the reaction solution was cooled to 20° C. and the catalyst filtered off under a nitrogen atmosphere. The catalyst was washed with ethyl acetate (300 ml) and the filtered wash-solution was combined with the filtered reaction solution. The ethyl acetate solution was concentrated to 5 ml (ethyl acetate)/g (amine) under vacuum at a maximum temperature of 40° C. The resulting solution was extracted twice with aqueous hydrochloric acid (about 3M; 700 ml and 375 ml) until a pH of 1.5-2 was obtained. The concentration of the ethyl acetate layer, under vacuum, yielded about 93 g of the 4,6-dichloro-2-(propylthio)pyrimidin-5-amine as a yellow oil.
Quantity
3000 mL
Type
solvent
Reaction Step One
Name
Quantity
33.3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](/[N:8]=N/C2C=CC(C)=CC=2)=[C:6]([Cl:17])[N:5]=[C:4]([S:18][CH2:19][CH2:20][CH3:21])[N:3]=1>[Pt].C(OCC)(=O)C>[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([Cl:17])[N:5]=[C:4]([S:18][CH2:19][CH2:20][CH3:21])[N:3]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1\N=N\C1=CC=C(C=C1)C)Cl)SCCC
Name
Quantity
3000 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
33.3 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
maintained under an atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
containing the catalyst and agitation
CUSTOM
Type
CUSTOM
Details
was adjusted to 20° C.
CUSTOM
Type
CUSTOM
Details
the nitrogen atmosphere was evacuated
TEMPERATURE
Type
TEMPERATURE
Details
was maintained throughout the reaction)
TEMPERATURE
Type
TEMPERATURE
Details
it was increased to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 150 minutes
Duration
150 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
the catalyst filtered off under a nitrogen atmosphere
WASH
Type
WASH
Details
The catalyst was washed with ethyl acetate (300 ml)
CUSTOM
Type
CUSTOM
Details
the filtered wash-solution was combined with the filtered reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate solution was concentrated to 5 ml (ethyl acetate)/g (amine) under vacuum at a maximum temperature of 40° C
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted twice with aqueous hydrochloric acid (about 3M; 700 ml and 375 ml) until a pH of 1.5-2
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1N)Cl)SCCC
Measurements
Type Value Analysis
AMOUNT: MASS 93 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.